molecular formula C19H22N4O2 B2768209 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1797285-08-5

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2768209
M. Wt: 338.411
InChI Key: TZBVTBRXRUBADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
BenchChem offers high-quality N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroinflammation Imaging

A PET radiotracer, [11C]CPPC, which is closely related to N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide, has been developed for imaging macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This compound allows for the noninvasive imaging of reactive microglia and disease-associated microglia, which are key in neuroinflammation associated with neuropsychiatric disorders. The radiotracer demonstrates high specificity and brain uptake in models of Alzheimer's disease and experimental allergic encephalomyelitis, indicating its potential for monitoring neuroinflammatory conditions and the effectiveness of therapeutics targeting CSF1R (Horti et al., 2019).

Selective Enzyme Inhibition

Studies have shown that modifications in the piperidine and pyridine structures, similar to N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide, can lead to potent and selective inhibition of inducible nitric oxide synthase (iNOS). These findings suggest the potential of such compounds in the development of selective iNOS inhibitors, which could have therapeutic applications in conditions characterized by excessive nitric oxide production (Connolly et al., 2004).

Potential PET Imaging for IRAK4 in Neuroinflammation

Another derivative of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide, designed for PET imaging, targets the IRAK4 enzyme in neuroinflammatory conditions. This research underlines the compound's applicability in visualizing and understanding the role of IRAK4 in neuroinflammation, which could be crucial for diagnosing and treating related neurological disorders (Wang et al., 2018).

DNA Interaction Studies

Research on bisintercalating threading diacridines, which share structural features with N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide, has provided insights into DNA binding and cytotoxicity. These compounds demonstrate the importance of specific structural elements in interacting with DNA and inducing cytotoxic effects, which could be leveraged in developing new anticancer therapies (Wakelin et al., 2003).

properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13-10-17(14(2)25-13)19(24)22-12-15-5-8-23(9-6-15)18-16(11-20)4-3-7-21-18/h3-4,7,10,15H,5-6,8-9,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBVTBRXRUBADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-2,5-dimethylfuran-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.